3-(Methylthio)butanal

Umami Taste Receptor Flavor Modulation GPCR Pharmacology

3-(Methylthio)butanal (CAS 16630-52-7, FEMA 3374, JECFA is a sulfur-containing aldehyde (C₅H₁₀OS) classified as a synthetic flavoring agent. It is a colorless to pale yellow liquid with a vapor pressure of 60 mmHg at 20°C and density of 1.001 g/mL at 25°C.

Molecular Formula C5H10OS
Molecular Weight 118.2 g/mol
CAS No. 16630-52-7
Cat. No. B041657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylthio)butanal
CAS16630-52-7
Synonyms3-(Methylthio)butyraldehyde;  3-Methylsulfanylbutyraldehyde;  β-(Methylthio)butyraldehyde
Molecular FormulaC5H10OS
Molecular Weight118.2 g/mol
Structural Identifiers
SMILESCC(CC=O)SC
InChIInChI=1S/C5H10OS/c1-5(7-2)3-4-6/h4-5H,3H2,1-2H3
InChIKeyNCBDFIPMWRKPDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in alcohol

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylthio)butanal 16630-52-7: Chemical Identity and Regulatory Status for Flavor Procurement


3-(Methylthio)butanal (CAS 16630-52-7, FEMA 3374, JECFA 467) is a sulfur-containing aldehyde (C₅H₁₀OS) classified as a synthetic flavoring agent [1]. It is a colorless to pale yellow liquid with a vapor pressure of 60 mmHg at 20°C and density of 1.001 g/mL at 25°C . The compound has been evaluated by JECFA with an Acceptable Daily Intake (ADI) and is listed in the FDA Substances Added to Food inventory, confirming its regulatory clearance for flavor applications at recommended use levels [2].

3-(Methylthio)butanal vs. Methional: Why Interchangeability Leads to Formulation Failure


Within sulfur-containing aldehyde flavorings, 3-(methylthio)butanal and methional (3-(methylthio)propanal, CAS 3268-49-3) are both potato-associated compounds frequently considered as potential substitutes. However, substitution without quantitative understanding of their differential sensory and receptor-level properties leads to significant formulation deviations. The compounds differ in molecular architecture—3-(methylthio)butanal features a branched C₅ backbone with a secondary methyl group, while methional is a linear C₄ aldehyde . This structural divergence manifests in distinct aroma descriptors: 3-(methylthio)butanal exhibits green, musky, buchu, and fresh potato-chip notes, whereas methional is characterized by baked potato, cooked potato, and stronger sulfury onion notes [1]. Critically, the two compounds demonstrate markedly different activities at the umami taste receptor hT1R1/hT1R3 [2].

3-(Methylthio)butanal: Quantitative Evidence for Differentiated Procurement Decisions


3-(Methylthio)butanal vs. Methional: Direct Agonist Activity at Umami Receptor hT1R1/hT1R3

At the human umami taste receptor hT1R1/hT1R3, 3-(methylthio)butanal demonstrates a dual functional profile absent in its close structural analog methional. In HEK293T cells coexpressing hT1R1/hT1R3, 3-(methylthio)butanal acts as both a positive allosteric modulator (PAM) of L-glutamate responses AND as a direct agonist capable of activating the receptor independently [1]. At an equimolar concentration of 120 μM, 3-(methylthio)butanal elicited a significant direct agonist response (p < 0.001 vs. buffer control), whereas methional showed no statistically significant direct agonist activity under identical conditions [1].

Umami Taste Receptor Flavor Modulation GPCR Pharmacology

3-(Methylthio)butanal Flavor Dilution Factor: 2× Higher Aroma Contribution than Methional in Fermented Vegetable Matrices

In aroma extract dilution analysis (AEDA) of salted Kimchi cabbage, 3-(methylthio)butanal demonstrated a flavor dilution (FD) factor of 4 (log₃ FD scale), which is 2× higher than the FD factor of 2 observed for methional in the same matrix [1]. This indicates that 3-(methylthio)butanal persists through a higher number of sequential dilutions while still being detectable by GC-O panelists, signifying a higher aroma impact potential in this fermented vegetable system. The aroma descriptors further differentiate the compounds: 3-(methylthio)butanal is characterized as 'green, fresh potato-like,' while methional is described as 'baked potato-like' [1].

GC-Olfactometry Aroma Extract Dilution Analysis Fermented Food Flavor

3-(Methylthio)butanal Taste Threshold: Quantified Perception at 0.2 ppm with Distinctive Tomato-Vegetative Profile

3-(Methylthio)butanal exhibits a documented taste threshold of 0.2 ppm, at which concentration the compound delivers a characteristic sensory profile described as vegetative, tomato, fishy, and sulfureous . This threshold value provides a quantitative reference point for formulators to establish minimum effective concentration ranges in finished products, enabling precise dosing strategies that avoid both under-flavoring and wasteful overuse.

Taste Threshold Sensory Analysis Flavor Formulation

3-(Methylthio)butanal Hydrogen Sulfite Binding Affinity: Comparable Ka to Methional for Wine Matrix Stability

In model wine systems evaluating aldehyde-hydrogen sulfite complexation, 3-(methylthio)butanal was validated as an analytical surrogate for methional, with both compounds exhibiting apparent association constants (Kₐ) of approximately 50,000 . This value places both compounds among the highest-binding aldehydes in the study, substantially exceeding the binding constants reported for isovaleraldehyde and phenylacetaldehyde . The comparable Kₐ indicates that 3-(methylthio)butanal can serve as a reliable methional substitute in studies of sulfur dioxide binding dynamics without introducing confounding variability in aldehyde-SO₂ adduct formation.

Aldehyde-SO₂ Binding Wine Chemistry Flavor Stability

3-(Methylthio)butanal Regulatory Acceptance: FEMA 3374 with Documented GRAS Status and Quantitative Use Limits

3-(Methylthio)butanal (FEMA 3374) holds documented GRAS status under FEMA GRAS Publication No. 6 and has been evaluated by JECFA with an ADI of 'Acceptable—No safety concern at current levels of intake when used as a flavoring agent' [1][2]. The compound is subject to quantified maximum use levels under GB 2760-1996, with FEMA-recommended limits of 2.0 mg/kg in seasonings, condiments, and vegetable applications . This regulatory clarity—including explicit use limits and international acceptance—differentiates it from newer or less-established sulfur-containing flavorings that lack comparable safety documentation.

GRAS Determination FEMA Flavor Library Regulatory Compliance

3-(Methylthio)butanal Synthesis Efficiency: 95% In-Pot Yield via Patented Sodium Thiomethoxide Process

A patented synthetic route for 3-(methylthio)butanal achieves a 95% in-pot yield using sodium thiomethoxide and crotonaldehyde in a biphasic water-toluene system with propionic acid [1]. The process operates at moderate temperatures (2–70°C) under inert atmosphere and produces 3-thiomethyl butyraldehyde with high selectivity, as confirmed by GC assay using dipropyl phthalate internal standard [1]. This 95% yield represents a highly efficient industrial route that supports consistent, cost-effective production at commercial scale.

Process Chemistry Synthetic Route Optimization Supply Chain Reliability

3-(Methylthio)butanal: Evidence-Based Application Scenarios for Scientific and Industrial Users


Umami Flavor Modulation Research: Dual PAM/Agonist Activity at hT1R1/hT1R3

Researchers investigating umami taste receptor pharmacology should select 3-(methylthio)butanal over methional when experimental protocols require a compound with both positive allosteric modulation AND direct agonist activity. The demonstrated dual functionality at hT1R1/hT1R3 [1] makes this compound uniquely suited for structure-activity relationship (SAR) studies exploring the structural determinants of T1R1/T1R3 activation. HEK293T cell-based assays confirm that 120 μM 3-(methylthio)butanal elicits significant direct receptor activation (p < 0.001), whereas methional exhibits no direct agonist activity under identical conditions [1].

GC-Olfactometry and Aroma Extract Dilution Analysis Reference Standard

Analytical laboratories performing GC-O and AEDA on fermented vegetable matrices should employ 3-(methylthio)butanal as a reference standard for fresh potato-green aroma notes. The compound's FD factor of 4 (log₃ FD) in salted Kimchi cabbage [1] provides a quantifiable benchmark for calibrating olfactory detection thresholds and validating instrument sensitivity. The distinct 'green, fresh potato-like' aroma descriptor [1] facilitates unambiguous identification during GC-O panel training and method validation protocols.

Wine and Beverage Sulfur Dioxide Binding Studies: Validated Methional Surrogate

In model wine systems investigating aldehyde-SO₂ binding dynamics, 3-(methylthio)butanal serves as a scientifically validated surrogate for methional with equivalent Kₐ values of approximately 50,000 [1]. This binding equivalency permits researchers to substitute the compound in experiments where methional availability or purity is limiting, without introducing confounding variability in apparent association constant measurements. The consistent SO₂-binding behavior supports accurate prediction of free aldehyde availability and sensory impact in sulfite-containing beverages [1].

Savory Flavor Formulation: Tomato, Vegetable, and Condiment Applications

Flavor formulators developing savory profiles for tomato-based products, vegetable seasonings, pickles, and condiments should specify 3-(methylthio)butanal (FEMA 3374) for its characteristic vegetative, tomato, fishy, and sulfureous taste profile detectable at 0.2 ppm [1]. The compound's FEMA GRAS status with explicit 2.0 mg/kg use limits in these applications provides regulatory certainty for commercial product development. The documented JECFA specification (assay ≥96%, refractive index 1.473–1.517, specific gravity 0.994–1.003) [2] ensures reproducible quality in production-scale formulation.

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